![molecular formula C22H17FN4O3S B2616554 N-[3-(3-acetylanilino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide CAS No. 714925-13-0](/img/structure/B2616554.png)
N-[3-(3-acetylanilino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “N-[3-(3-acetylanilino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide” were not found, related compounds have been synthesized through the chemoselective Michael reaction of acrylic acid with the parent substrate 3-phenylquinoxaline-2(1H)-thione . The parent thione was produced by a convenient novel thiation method from the corresponding 3-phenylquinoxalin-2(1H)-one .
Molecular Structure Analysis
The molecular structure of “N-[3-(3-acetylanilino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide” has been confirmed by elemental analyses, 1H and 13C NMR .
Applications De Recherche Scientifique
Anti-Cancer and Anti-Proliferative Activity
Quinoxaline derivatives have shown promise as potential anti-cancer agents. Researchers have investigated their effects on cancer cell lines, including inhibition of cell proliferation, induction of apoptosis, and interference with tumor growth pathways .
Anti-Microbial Activity
The quinoxaline moiety exhibits antimicrobial properties. Scientists have explored derivatives for their ability to combat bacterial, fungal, and viral infections. These compounds may serve as novel antibiotics or antiviral agents .
Anti-Convulsant Activity
Some quinoxaline derivatives demonstrate anti-convulsant effects. Researchers have studied their impact on seizure models, aiming to develop new treatments for epilepsy and related disorders .
Anti-Tuberculosis Activity
Quinoxaline-based compounds have been evaluated for their efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. These derivatives could potentially enhance existing anti-TB therapies .
Anti-Malarial Activity
Exploration of quinoxaline derivatives as anti-malarial agents has gained attention. Researchers investigate their ability to inhibit Plasmodium parasites responsible for malaria .
Anti-Leishmanial Activity
Leishmaniasis, caused by protozoan parasites of the Leishmania genus, poses a global health challenge. Quinoxaline derivatives have been studied for their anti-leishmanial properties, aiming to develop effective treatments .
Anti-HIV Activity
Researchers have explored quinoxaline derivatives as potential inhibitors of HIV replication. These compounds may contribute to the development of novel anti-HIV drugs .
Anti-Inflammatory Activity
Quinoxaline-based molecules have been investigated for their anti-inflammatory effects. These compounds may modulate inflammatory pathways and hold promise for managing inflammatory diseases .
Propriétés
IUPAC Name |
N-[3-(3-acetylanilino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O3S/c1-14(28)15-5-4-6-17(13-15)24-21-22(26-20-8-3-2-7-19(20)25-21)27-31(29,30)18-11-9-16(23)10-12-18/h2-13H,1H3,(H,24,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHITVXQEDWVIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-acetylanilino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.